5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a cyclopropyl-hydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated thiophene is reacted with a sulfonamide precursor, often involving sulfonyl chlorides and amines under basic conditions.
Introduction of the Cyclopropyl-Hydroxypropyl Group: This step involves the reaction of the sulfonamide with a cyclopropyl-hydroxypropyl halide in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound can be investigated for its potential as a pharmacophore in drug design. Its sulfonamide group is known for its bioactivity, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their antimicrobial, anti-inflammatory, or anticancer properties. The presence of the sulfonamide group is particularly significant due to its known medicinal properties.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with various molecular targets through π-π interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-hydroxyethyl)thiophene-2-sulfonamide
- 5-chloro-N-(2-cyclopropyl-2-hydroxyethyl)thiophene-2-sulfonamide
- 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzene-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide is unique due to the presence of the cyclopropyl-hydroxypropyl group, which can impart different steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c1-10(13,7-2-3-7)6-12-17(14,15)9-5-4-8(11)16-9/h4-5,7,12-13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDYCFOTCHGKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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